2-difluoromethanesulfonyl-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]benzamide
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Overview
Description
2-difluoromethanesulfonyl-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-difluoromethanesulfonyl-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The piperidine ring is then introduced through a nucleophilic substitution reaction. The thiolane ring is incorporated via a cyclization reaction, followed by the introduction of the sulfonyl and difluoromethanesulfonyl groups through sulfonation and fluorination reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-difluoromethanesulfonyl-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro compounds. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-difluoromethanesulfonyl-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-difluoromethanesulfonyl-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The pathways involved in these interactions are often complex and require further investigation to fully understand the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- (1,1-dioxo-1lambda6-thiolan-2-yl)methanesulfonyl fluoride
- 2-[2-(1,1-dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid
- 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide
Uniqueness
What sets 2-difluoromethanesulfonyl-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]benzamide apart from similar compounds is its unique combination of functional groups and structural features. The presence of both sulfonyl and difluoromethanesulfonyl groups, along with the benzamide core and piperidine ring, provides a distinct chemical profile that can be leveraged for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O5S2/c18-17(19)28(25,26)15-4-2-1-3-14(15)16(22)20-12-5-8-21(9-6-12)13-7-10-27(23,24)11-13/h1-4,12-13,17H,5-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOGTEMZSVSQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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